

An In-depth Technical Guide on the Fundamental Properties of Deuterium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Deuterium bromide*

Cat. No.: *B076789*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium bromide (DBr), the deuterated analogue of hydrogen bromide, is a molecule of significant interest in various scientific disciplines, including synthetic chemistry, reaction kinetics, and spectroscopy. Its altered mass and nuclear properties compared to its prototypical analogue lead to notable isotopic effects, making it a valuable tool for elucidating reaction mechanisms and for the synthesis of deuterated compounds. This technical guide provides a comprehensive overview of the core fundamental properties of **deuterium bromide**, including its physical and chemical characteristics, molecular structure, spectroscopic data, and thermodynamic properties. Detailed experimental protocols for its synthesis and analysis are also presented to aid researchers in their practical applications.

Chemical and Physical Properties

Deuterium bromide is a colorless gas at standard temperature and pressure, with a sharp, acrid odor. It is highly soluble in water, forming a strong acid, deuterobromic acid. The fundamental physical and chemical properties of **deuterium bromide** are summarized in the table below.

Property	Value	Reference
Chemical Formula	DBr or ^2HBr	[1]
Molecular Weight	81.92 g/mol	[2]
CAS Number	13536-59-9	[2]
Melting Point	-87 °C (186 K)	[2]
Boiling Point	-67 °C (206 K)	[2]
Vapor Pressure	334.7 psi (23.08 bar) at 21 °C	[2]
Vapor Density	2.71 (vs. air) at 20 °C	[2]
Appearance	Colorless gas	[3]
Odor	Sharp, irritating	[3]

Molecular Structure and Spectroscopic Properties

Deuterium bromide is a simple diatomic molecule with a polar covalent bond between the deuterium and bromine atoms. The bond length and spectroscopic constants have been determined with high precision using various spectroscopic techniques.

Spectroscopic Parameter	Value	Reference
Internuclear Distance (r_0)	1.414 Å	
Vibrational Constant (ω_e)	1885.4 cm^{-1}	[4]
Rotational Constant (B_e)	4.253 cm^{-1}	[4]
Dipole Moment (μ)	0.828 D	[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for studying the vibrational modes of molecules. For **deuterium bromide**, the fundamental vibrational frequency is a key characteristic.

Experimental Protocol: Gas-Phase FT-IR Spectroscopy of **Deuterium Bromide**

- Sample Preparation: Gaseous **deuterium bromide** is introduced into a gas cell with infrared-transparent windows (e.g., KBr or CsI). The cell is first evacuated to remove any atmospheric gases.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used. The instrument is purged with a dry, CO₂-free gas (e.g., nitrogen) to minimize atmospheric interference.
- Data Acquisition:
 - A background spectrum of the evacuated gas cell is recorded.
 - The gas cell is filled with **deuterium bromide** to a desired pressure.
 - The sample spectrum is recorded.
 - The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.
- Analysis: The spectrum will show a strong absorption band corresponding to the fundamental D-Br stretching vibration. The rotational fine structure (P and R branches) can also be resolved under high-resolution conditions, allowing for the determination of rotational constants.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to changes in polarizability during molecular vibrations.

Experimental Protocol: Raman Spectroscopy of Gaseous **Deuterium Bromide**

- Sample Preparation: A high-pressure gas cell with quartz windows is filled with **deuterium bromide** gas.
- Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an argon-ion laser) is used. The scattered light is collected at a 90° angle to the incident laser beam.
- Data Acquisition:

- The laser is directed through the gas cell.
- The scattered light is collected and passed through a monochromator to separate the Raman scattered light from the intense Rayleigh scattered light.
- A sensitive detector, such as a charge-coupled device (CCD), records the Raman spectrum.
- Analysis: The Raman spectrum will show a strong band corresponding to the D-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (^2H) NMR spectroscopy can be used to confirm the presence of deuterium in a molecule.

Experimental Protocol: ^2H NMR of **Deuterium Bromide**

- Sample Preparation: **Deuterium bromide** gas can be dissolved in a suitable non-deuterated solvent (e.g., a chlorinated solvent) in a sealed NMR tube.
- Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is used. The spectrometer is tuned to the deuterium frequency.
- Data Acquisition:
 - The magnetic field is shimmed using the proton signal of the solvent.
 - A single-pulse experiment is typically used to acquire the ^2H NMR spectrum.
 - Since there is no deuterated solvent for locking, the experiment is run unlocked.
- Analysis: The ^2H NMR spectrum will show a single resonance corresponding to the deuterium nucleus in DBr. The chemical shift will be similar to that of the proton in HBr.

Thermodynamic Properties

The thermodynamic properties of **deuterium bromide** are crucial for understanding its behavior in chemical reactions and processes.

Thermodynamic Property	Value
Standard Enthalpy of Formation ($\Delta_f H^\circ_{298}$)	-36.3 kJ/mol (gas)
Standard Molar Entropy (S°_{298})	198.7 J/(mol·K) (gas)
Heat Capacity (C_p)	29.1 J/(mol·K) (gas)

Note: The thermodynamic data for **deuterium bromide** is not as readily available as for hydrogen bromide. The values presented here are based on established data for HBr and theoretical calculations, and should be used as close approximations.

Synthesis and Purification

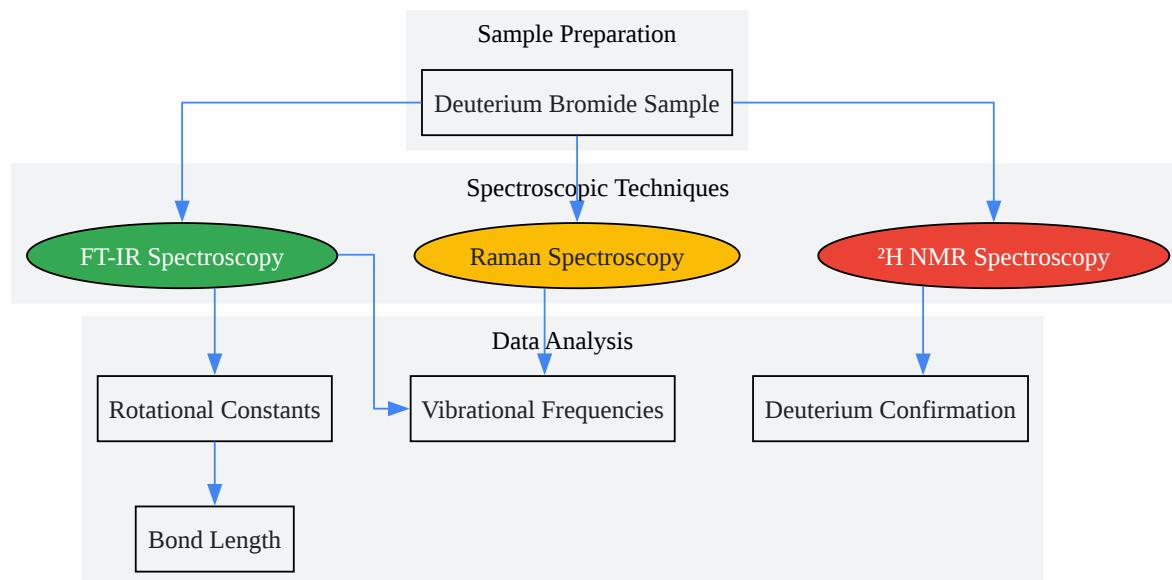
Deuterium bromide can be synthesized by the reaction of deuterium oxide (heavy water) with phosphorus tribromide.

Experimental Protocol: Synthesis of **Deuterium Bromide**

- Reaction Setup: A dropping funnel containing deuterium oxide is attached to a reaction flask containing phosphorus tribromide. The reaction flask is equipped with a condenser, and the outlet of the condenser is connected to a series of gas washing bottles and a cold trap to collect the DBr gas.
- Reaction: Deuterium oxide is added dropwise to the phosphorus tribromide with stirring. The reaction is exothermic and generates DBr gas.
 - Reaction: $3D_2O + PBr_3 \rightarrow 3DBr + D_3PO_3$
- Purification: The evolved DBr gas is passed through a wash bottle containing a drying agent (e.g., concentrated sulfuric acid on glass beads) to remove any unreacted D_2O . The purified DBr gas is then collected by condensation in a cold trap cooled with liquid nitrogen.
- Further Purification (Fractional Distillation): For very high purity DBr, the condensed liquid can be further purified by fractional distillation at low temperature. This process separates DBr from any remaining impurities with different boiling points.

Safety and Handling

Deuterium bromide is a corrosive and toxic gas. It can cause severe burns upon contact with skin and eyes, and inhalation can lead to respiratory tract irritation and damage.


- **Handling:** All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety goggles, acid-resistant gloves, and a lab coat, must be worn.
- **Storage:** **Deuterium bromide** should be stored in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.
- **Disposal:** Disposal must be carried out in accordance with local regulations for hazardous materials.

Diagrams

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of high-purity **deuterium bromide**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **deuterium bromide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NIST-JANAF Thermochemical Tables [janaf.nist.gov]
- 2. deuterium bromide [webbook.nist.gov]
- 3. Hydrogen Bromide | HBr | CID 260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [An In-depth Technical Guide on the Fundamental Properties of Deuterium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076789#deuterium-bromide-fundamental-properties\]](https://www.benchchem.com/product/b076789#deuterium-bromide-fundamental-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com